N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an isoindoline and a chromene moiety, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with 4-oxo-4H-chromene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide
- N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(3-methylphenoxy)acetamide
Uniqueness
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of isoindoline and chromene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c1-21-18(24)11-7-6-10(8-13(11)19(21)25)20-17(23)16-9-14(22)12-4-2-3-5-15(12)26-16/h2-9H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPGMIWCLMRNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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